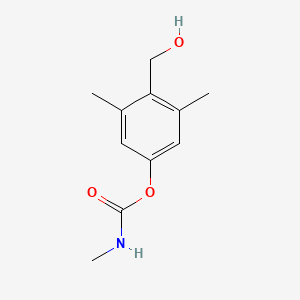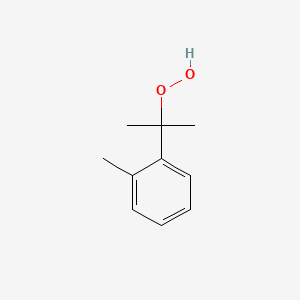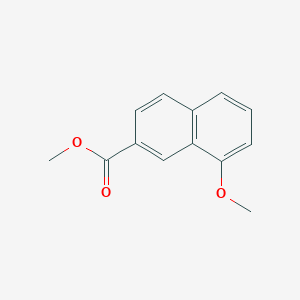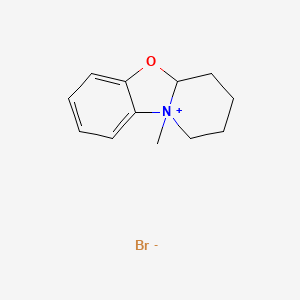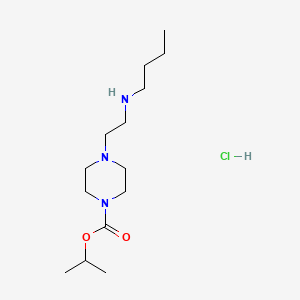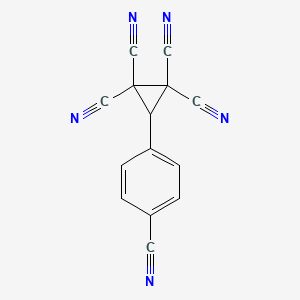
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C13H5N4 It is a derivative of cyclopropane, characterized by the presence of four cyano groups and a cyanophenyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a one-pot reaction involving α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields the desired product in excellent yields with a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and antiviral activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 1,1,2,2-Tetracyanocyclopropane
Uniqueness
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific research applications .
Propriétés
Numéro CAS |
23779-64-8 |
|---|---|
Formule moléculaire |
C14H5N5 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
3-(4-cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H5N5/c15-5-10-1-3-11(4-2-10)12-13(6-16,7-17)14(12,8-18)9-19/h1-4,12H |
Clé InChI |
KVUBOZYZFVLGIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


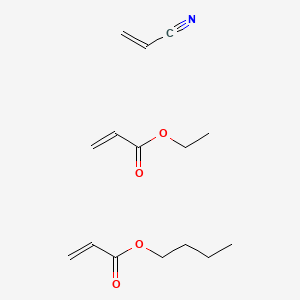

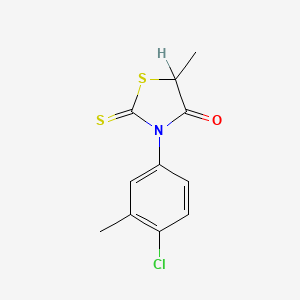
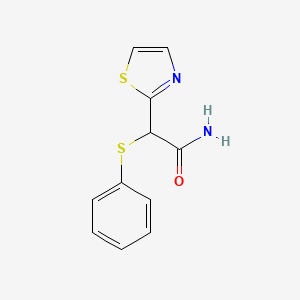
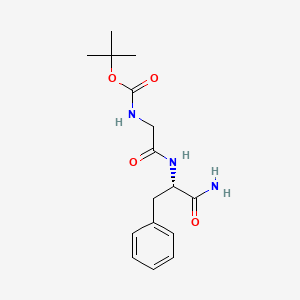
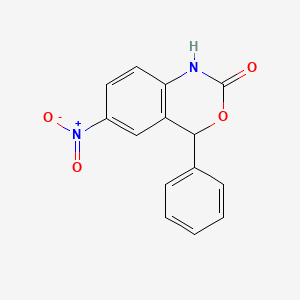
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
